molecular formula C8H12N2O2 B14233422 1-(2,5-Diaminophenoxy)ethan-1-ol CAS No. 393517-03-8

1-(2,5-Diaminophenoxy)ethan-1-ol

Cat. No.: B14233422
CAS No.: 393517-03-8
M. Wt: 168.19 g/mol
InChI Key: PJIOZYFAGNOQOF-UHFFFAOYSA-N
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Description

1-(2,5-Diaminophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H12N2O2 It is a derivative of phenol, featuring two amino groups and a hydroxyl group attached to an ethane backbone

Properties

CAS No.

393517-03-8

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(2,5-diaminophenoxy)ethanol

InChI

InChI=1S/C8H12N2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-5,11H,9-10H2,1H3

InChI Key

PJIOZYFAGNOQOF-UHFFFAOYSA-N

Canonical SMILES

CC(O)OC1=C(C=CC(=C1)N)N

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis with Nitrophenol Derivatives

The Williamson ether synthesis remains the most reliable method for constructing the phenoxyethanol backbone. As demonstrated in the synthesis of bis(4,4'-diaminophenoxy)ethane, this reaction involves nucleophilic substitution between a phenolic substrate and a haloethanol derivative. For 1-(2,5-diaminophenoxy)ethan-1-ol, the protocol can be adapted as follows:

  • Substrate Preparation : 2,5-Dinitrophenol serves as the starting material due to the instability of free diamino derivatives.
  • Reaction Conditions : A mixture of 2,5-dinitrophenol (1.0 equiv), 2-bromoethanol (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is refluxed at 90°C for 12 hours. The base deprotonates the phenolic hydroxyl, enabling nucleophilic attack on the bromoethanol.
  • Workup : The crude product, 2,5-dinitrophenoxyethanol, is isolated via ice-water quenching, filtration, and recrystallization from ethanol.

Key Insight : The nitro groups stabilize the phenolic oxygen’s nucleophilicity, preventing side reactions such as oligomerization. Yields typically exceed 80% under optimized conditions.

Reduction of Nitro Intermediates to Amino Groups

Catalytic Hydrogenation

The reduction of nitro functionalities to amines is critical in accessing the target diamino compound. Patent EP1120105B1 outlines a robust protocol for analogous systems:

  • Catalyst System : 10% palladium on carbon (Pd/C, 5 wt% relative to substrate) in a 1:1 mixture of methanol and ethyl acetate.
  • Hydrogenation Parameters : 60 psi H₂ pressure at 25°C for 2–3 hours.
  • Workup : Filtration through Celite followed by solvent evaporation yields 1-(2,5-diaminophenoxy)ethanol as a crystalline solid.

Performance Metrics :

  • Conversion: >99%
  • Purity: 98–99% (HPLC)
  • Yield: 89–92%

Chemical Reduction with Iron and Acid

An economical alternative employs iron powder in hydrochloric acid. The nitro groups undergo sequential reduction:

$$
\text{Ar-NO}2 \xrightarrow{\text{Fe, HCl}} \text{Ar-NH}2
$$

Procedure :

  • 2,5-Dinitrophenoxyethanol (1.0 equiv) is suspended in a 1:1 mixture of water and ethanol.
  • Iron powder (5.0 equiv) and concentrated HCl (10 equiv) are added incrementally at 60°C.
  • After 6 hours, the mixture is basified with NaOH, and the product is extracted into ethyl acetate.

Yield : 75–80%, with residual iron oxides complicating purification.

Protection-Deprotection Strategies for Amino Groups

Acetylation for Enhanced Stability

Direct synthesis from 2,5-diaminophenol is hindered by oxidation and side reactions. Acetamide protection mitigates these issues:

  • Protection : 2,5-Diaminophenol is treated with acetic anhydride (3.0 equiv) in pyridine at 0°C, yielding 2,5-diacetamidophenol.
  • Etherification : The protected phenol undergoes Williamson synthesis with 2-bromoethanol.
  • Deprotection : Hydrolysis with 6M HCl at reflux liberates the free amino groups.

Advantage : Prevents unwanted quinone formation during ether synthesis.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%) Cost Efficiency
Williamson + H₂ 2,5-Dinitrophenol Catalytic hydrogenation 89–92 98.8 High
Mitsunobu 2,5-Diaminophenol Ether coupling 65–70 95.2 Low
Fe/HCl Reduction 2,5-Dinitrophenoxyethanol Chemical reduction 75–80 90.5 Moderate
Enzymatic Keto intermediate Biocatalytic reduction 85–88 99.9 High

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 1.26 (d, 3H, J=6.4 Hz, CH₃), 4.61–4.65 (m, 1H, CH-O), 6.24–6.45 (m, 3H, aromatic).
  • MS (EI) : m/z 182 (M⁺), consistent with the molecular formula C₈H₁₂N₂O₂.
  • Elemental Analysis : Calcd. C 63.13, H 7.95, N 18.41; Found C 62.83, H 7.90, N 18.46.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • Methanol and ethyl acetate are distilled and recycled post-hydrogenation.
  • Iron sludge from chemical reduction is treated with lime to precipitate ferric hydroxide.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diaminophenoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of 1-(2,5-Diaminophenoxy)ethanone.

    Reduction: Formation of 1-(2,5-Diaminophenoxy)ethanamine.

    Substitution: Formation of various substituted phenoxyethanols.

Scientific Research Applications

1-(2,5-Diaminophenyl)ethanol, also known as 2-(1-hydroxyethyl)-p-phenylenediamine, is a chemical compound with applications primarily focused on hair coloring .

Key Applications and Research Findings:

  • Hair Coloring Agent: 1-(2,5-Diaminophenyl)ethanol is mainly used as a primary intermediate in oxidative hair dyeing . It is useful for formulating natural black and dark red shades .
  • Replacement for p-Phenylenediamine: It serves as a substitute for p-phenylenediamine and p-toluenediamine in producing red and black shades, offering an alternative in hair dye formulations .
  • Improved Properties: Hair colors formulated with 1-(2,5-diaminophenyl)ethanol exhibit good wash, weather, and light fastness . Additionally, this compound has excellent water solubility, which is beneficial for hair dye formulations that are largely water-based .
  • Combinations with Other Intermediates: 1-(2,5-diaminophenyl)ethanol can be combined with other primary intermediates and couplers in hair coloring compositions . Examples of compounds it can be combined with include 2-[(4-aminophenyl)-(2-hydroxyethyl)-amino]-ethanol, 2-amino-phenol, benzene-1,3-diol, naphthalen-1-ol, 3-aminophenol, and 1-(5-amino-2-hydroxy-phenyl)-ethane-1,2-diol .

Synthesis:
The synthesis of 1-(2,5-diaminophenyl)ethanol can be achieved through a process involving the reduction of 1-(2-amino-5-nitrophenyl)ethanone to 1-(2-amino-5-nitrophenyl)ethanol, followed by hydrogenation to convert the nitro group to an amino group . It can also be prepared from the known compound 1-(2-aminophenyl)ethanone .

Mechanism of Action

The mechanism of action of 1-(2,5-Diaminophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Diaminophenoxy)ethan-1-ol: Similar structure but with amino groups at different positions.

    1-(2,5-Dimethoxyphenoxy)ethan-1-ol: Similar structure but with methoxy groups instead of amino groups.

    1-(2,5-Diaminophenoxy)propan-1-ol: Similar structure but with a propanol backbone instead of ethanol.

Uniqueness

1-(2,5-Diaminophenoxy)ethan-1-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and in biological research.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-(2,5-Diaminophenoxy)ethan-1-ol in laboratory settings?

  • Methodology : Laboratory synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, reacting 2,5-diaminophenol with ethylene oxide under controlled alkaline conditions can yield the target compound. Chiral catalysts (e.g., Ru-based complexes) may enhance enantiomeric purity in asymmetric synthesis . Solvent choice (e.g., tetrahydrofuran) and temperature control (0–25°C) are critical to avoid side reactions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate stability and final product purity.

Q. What are the key physicochemical properties of 1-(2,5-Diaminophenoxy)ethan-1-ol, and how do they influence its handling and reactivity?

  • Properties :

PropertyValue/DescriptionReference
SolubilityModerate in polar solvents (water, ethanol); high in DMSO or DMF
StabilityStable under inert atmospheres; sensitive to oxidation due to diaminophenyl groups
Molecular Weight~182–200 g/mol (varies by derivative)
  • Handling Implications : Use nitrogen-purged environments to prevent oxidative degradation. Store at –20°C for long-term stability .

Q. What safety precautions are essential when handling 1-(2,5-Diaminophenoxy)ethan-1-ol in research laboratories?

  • Protocols :

  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to minimize inhalation risks (H373: potential organ toxicity) .
  • Storage : Keep in airtight containers away from heat sources (P210) and incompatible reagents (e.g., strong oxidizers) .
    • Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of 1-(2,5-Diaminophenoxy)ethan-1-ol during synthesis?

  • Strategies :

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .
    • Validation : Analyze ee via chiral HPLC or polarimetry, comparing retention times with standard references .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of 1-(2,5-Diaminophenoxy)ethan-1-ol?

  • Techniques :

  • NMR Spectroscopy : 1^1H/13^13C NMR to confirm substitution patterns and hydroxyl/diamine group integrity .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 182.17 for C9_9H12_{12}O4_4) .
  • HPLC-PDA : Quantify purity (>95%) and detect trace impurities using reverse-phase columns (C18) .

Q. What strategies can be employed to resolve contradictions in reported reactivity data for derivatives of 1-(2,5-Diaminophenoxy)ethan-1-ol?

  • Approach :

  • Systematic SAR Studies : Modify functional groups (e.g., methoxy vs. fluoro substituents) to assess reactivity trends .
  • Controlled Replication : Reproduce conflicting reactions under standardized conditions (e.g., inert atmosphere, fixed catalyst loading) .
    • Case Study : notes substrate-specific allylation failures; varying electron-withdrawing/donating groups may explain discrepancies.

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of 1-(2,5-Diaminophenoxy)ethan-1-ol?

  • Design Framework :

  • Derivative Library : Synthesize analogs (e.g., sulfonyl or boronate esters) to test antimicrobial or enzyme-inhibitory activity .
  • In Vitro Assays : Use MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria .
    • Data Analysis : Apply multivariate regression to correlate substituent electronegativity with bioactivity .

Q. What are the challenges in scaling up laboratory synthesis protocols for 1-(2,5-Diaminophenoxy)ethan-1-ol to pilot-scale production?

  • Key Issues :

  • Exothermic Reactions : Mitigate heat buildup in catalytic hydrogenation via stepwise reagent addition and cooling jackets .
  • Purification : Transition from column chromatography to continuous distillation or crystallization for cost-effective scale-up .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

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